(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a small organic molecule featuring a central azetidine ring substituted with a 1,2,3-triazole moiety (bearing a cyclopropyl group at the 4-position) and a 2,4-dichlorophenyl ketone group.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(13(17)5-10)15(22)20-6-11(7-20)21-8-14(18-19-21)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBWJHEPCWPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a novel synthetic molecule that incorporates a triazole and azetidine moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest possible interactions with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- A triazole ring which is known for its diverse biological activities.
- An azetidine ring , contributing to the molecular complexity and potential bioactivity.
- A dichlorophenyl group , which may enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with triazole and azetidine structures often exhibit antimicrobial properties. The triazole moiety has been associated with antifungal activity, while azetidine derivatives have shown promise against bacterial strains.
Table 1: Antimicrobial Activity Overview
| Compound Type | Target Organisms | Activity (MIC) |
|---|---|---|
| Triazole Derivatives | Candida albicans, Staphylococcus aureus | 0.5 - 8 μg/mL |
| Azetidine Derivatives | Escherichia coli, Pseudomonas aeruginosa | 2 - 16 μg/mL |
Anticancer Properties
The potential anticancer effects of this compound are particularly noteworthy. Triazoles have been documented to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and disruption of cell cycle progression.
Case Study: Triazole-Azetidine Hybrid Compounds
A study evaluated a series of triazole-azetidine hybrids for their anticancer activity against HeLa cells. Results demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 5 to 20 μM.
Table 2: Anticancer Activity Summary
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 15 |
| Compound C | A549 | 18 |
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The triazole ring may interact with enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial replication.
- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cell Cycle Arrest : The presence of the azetidine moiety may interfere with cell cycle regulators, leading to mitotic arrest.
Pharmacological Profile
The pharmacological profile of this compound suggests broad-spectrum activity against various pathogens and cancer cell lines. The compound's ability to modulate multiple biological pathways enhances its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with the target molecule, differing primarily in their aromatic substituents or triazole modifications. A comparative analysis is presented below:
Structural and Molecular Comparison
*Molecular weight can be estimated as ~350–360 g/mol based on analogous structures.
Key Observations:
Aromatic vs. In contrast, the cyclohexenyl group in lacks aromaticity, which may reduce binding to hydrophobic pockets.
Triazole Modifications: The cyclopropyl group on the triazole (target compound, ) may improve metabolic stability by shielding the triazole from oxidative degradation. The phenoxymethyl substituent in adds bulk and polarity, which could influence solubility or off-target interactions.
Molecular Weight and Complexity :
- The indole-containing analog has the highest molecular weight (337.4 g/mol), while the cyclohexenyl derivative is the smallest (272.35 g/mol). The target compound likely occupies an intermediate range, balancing size and functionality.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis of this compound likely involves multi-step routes, including azetidine functionalization, triazole cycloaddition, and ketone coupling. Key steps may include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-cyclopropyl-1,2,3-triazole moiety .
- Azetidine activation via nucleophilic substitution or coupling reactions to attach the dichlorophenyl ketone group .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C are often used for triazole formation, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How should researchers validate the structural integrity of this compound?
Standard characterization protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and azetidine substitution patterns .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly around the azetidine ring .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or proteases, given the triazole’s affinity for metal-containing active sites .
- Cytotoxicity profiling : Use cell lines relevant to the hypothesized therapeutic area (e.g., cancer, infectious diseases) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Low yields may stem from steric hindrance at the azetidine nitrogen or competing side reactions. Mitigation strategies:
- Protecting group chemistry : Temporarily block reactive sites (e.g., triazole NH) during azetidine functionalization .
- Microwave-assisted synthesis : Enhance reaction efficiency and reduce decomposition risks .
- HPLC purification : Isolate intermediates to minimize impurity carryover .
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?
- Comparative SAR studies : Synthesize analogs with varying triazole substituents (cyclopropyl, methyl, halogen) and test against biological targets. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .
- Computational docking : Model interactions with target proteins (e.g., ATP-binding pockets) to predict substituent effects on binding affinity .
Q. How should conflicting spectral data (e.g., NMR vs. crystallography) be resolved?
- Dynamic effects in NMR : Conformational flexibility in solution (e.g., azetidine ring puckering) can cause signal splitting. Variable-temperature NMR or NOESY experiments clarify dynamic behavior .
- Crystallographic validation : Compare solid-state (X-ray) and solution (NMR) structures to identify discrepancies caused by crystal packing forces .
Q. What mechanistic insights explain its stability under physiological conditions?
- Hydrolytic stability : The dichlorophenyl ketone is electron-deficient, resisting nucleophilic attack. Test pH-dependent degradation via LC-MS in simulated gastric/intestinal fluids .
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites, particularly on the cyclopropyl ring .
Methodological Frameworks
Q. How to design a robust SAR study for this compound?
- Stepwise substitution : Systematically vary substituents on the triazole, azetidine, and dichlorophenyl groups.
- Data normalization : Express activity as % inhibition relative to controls to account for batch-to-batch variability .
- Multivariate analysis : Use PCA or clustering algorithms to correlate structural features with activity trends .
Q. What experimental controls are critical for reproducibility in bioactivity assays?
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
- Internal standards : Spike samples with deuterated analogs during LC-MS to quantify degradation .
Q. How to integrate computational and experimental data for mechanism elucidation?
- MD simulations : Model ligand-protein interactions over time to identify key binding residues .
- Free-energy perturbation (FEP) : Predict the impact of substituent changes on binding affinity .
Data Interpretation and Contradictions
Q. How to reconcile discrepancies between in vitro and in vivo activity data?
Q. What analytical methods resolve purity vs. activity mismatches?
- HPLC-DAD/MS : Detect low-abundance impurities (e.g., regioisomers) that evade standard UV detection .
- Bioassay-guided fractionation : Isolate impurities and test individually for off-target effects .
Environmental and Safety Considerations
Q. What protocols ensure safe handling of intermediates (e.g., azide precursors)?
- Small-scale azide synthesis : Avoid stockpiling explosive intermediates.
- In situ generation : Use trimethylsilyl azide or flow chemistry to minimize exposure .
Q. How to assess environmental persistence of this compound?
- OECD 307 guideline : Conduct soil degradation studies under aerobic conditions .
- QSAR modeling : Predict biodegradation pathways using software like EPI Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
